molecular formula C6H12O3 B1605919 2,2-Diethoxyacetaldehyde CAS No. 5344-23-0

2,2-Diethoxyacetaldehyde

Cat. No.: B1605919
CAS No.: 5344-23-0
M. Wt: 132.16 g/mol
InChI Key: IFYTUUDFOJDWBQ-UHFFFAOYSA-N
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Description

2,2-Diethoxyacetaldehyde is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both aldehyde and acetal functional groups, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxyacetaldehyde can be synthesized through the reaction of acetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Mixing acetaldehyde and ethanol: The reactants are combined in a suitable solvent.

    Acid catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture to facilitate the reaction.

    Heating: The reaction mixture is heated to promote the formation of this compound.

    Purification: The product is purified through distillation or other suitable methods to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of optimized reaction conditions, such as controlled temperature and pressure, helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxyacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form diethoxyacetic acid.

    Reduction: Reduction reactions can convert it to diethoxyethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Diethoxyacetic acid.

    Reduction: Diethoxyethanol.

    Substitution: Various substituted acetals depending on the nucleophile used.

Scientific Research Applications

2,2-Diethoxyacetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in the modification of biomolecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethoxyacetaldehyde involves its reactivity as an aldehyde and acetal. The aldehyde group can undergo nucleophilic addition reactions, while the acetal group can be hydrolyzed under acidic conditions to release the corresponding aldehyde. These reactions enable the compound to participate in various synthetic pathways, targeting different molecular structures and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxyacetaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups.

    Glyoxal dimethyl acetal: Another related compound with similar reactivity.

Uniqueness

2,2-Diethoxyacetaldehyde is unique due to its ethoxy groups, which provide different steric and electronic properties compared to methoxy groups. This difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a distinct and valuable reagent in organic synthesis.

Properties

IUPAC Name

2,2-diethoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYTUUDFOJDWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968108
Record name Diethoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-23-0
Record name NSC1092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHOXYETHANAL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethoxyacetaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM3MP9QEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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